molecular formula C16H18FNO2 B2849953 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide CAS No. 1798459-28-5

3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide

Cat. No.: B2849953
CAS No.: 1798459-28-5
M. Wt: 275.323
InChI Key: VZLVBLNGOMKAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide is an organic compound that features a fluorophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the fluorophenyl derivative and introduce the furan ring through a series of coupling reactions. The propanamide group is then added via amide bond formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide
  • 3-(2-bromophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide
  • 3-(2-methylphenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide

Uniqueness

3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic properties of compounds, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-12(10-13-8-9-20-11-13)18-16(19)7-6-14-4-2-3-5-15(14)17/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLVBLNGOMKAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.